molecular formula C13H6F7NO B15292061 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline

Cat. No.: B15292061
M. Wt: 325.18 g/mol
InChI Key: HPRXBRAIYMDSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them useful in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated phenol reacts with a fluorinated aniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-(trifluoromethyl)benzonitrile
  • 2,3-Difluoro-4-(trifluoromethyl)pyridine
  • 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Uniqueness

Compared to similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H6F7NO

Molecular Weight

325.18 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4,5-difluoroaniline

InChI

InChI=1S/C13H6F7NO/c14-6-3-10(21)11(4-7(6)15)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

HPRXBRAIYMDSIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2N)F)F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.